

A Spectroscopic Comparison of 3-Amino-5-methoxybenzonitrile and Its Positional Isomers

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Compound of Interest

Compound Name: 3-Amino-5-methoxybenzonitrile

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For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a critical step in chemical synthesis and drug discovery. Positional isomers, while sharing the same molecular formula, can exhibit distinct physical, chemical, and biological properties due to the differential arrangement of functional groups on the aromatic ring. This guide provides an objective spectroscopic comparison of **3-Amino-5-methoxybenzonitrile** and four of its key positional isomers. The presented data, a compilation of experimental and predicted values, serves as a valuable resource for the unambiguous identification and differentiation of these compounds.

The electronic environment of the benzonitrile scaffold is significantly influenced by the placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups relative to the electron-withdrawing nitrile (-C≡N) group. These structural nuances lead to unique spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for **3-Amino-5-methoxybenzonitrile** and its selected isomers. It is important to note that a complete experimental dataset for every isomer is not consistently available in public repositories; therefore, predicted data is included and clearly indicated.

Isomer	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm ⁻¹)	Mass Spec (m/z)
3-Amino-5-methoxybenzonitrile	Predicted: Aromatic-H: ~6.3-6.8; NH ₂ : ~3.8 (broad); OCH ₃ : ~3.7	Predicted: C-O: ~160; C-N: ~148; Aromatic CH: ~100-110; C≡N: ~119; OCH ₃ : ~55	N-H stretch: ~3400-3200; C≡N stretch: ~2220; C-O stretch: ~1250	M ⁺ : 148.06
2-Amino-3-methoxybenzonitrile	Predicted: Aromatic-H: ~6.8-7.3; NH ₂ : ~4.5 (broad); OCH ₃ : ~3.9	Predicted: C-O: ~147; C-N: ~140; Aromatic CH: ~110-125; C≡N: ~117; OCH ₃ : ~56	N-H stretch: ~3450-3300; C≡N stretch: ~2215; C-O stretch: ~1260	M ⁺ : 148.06[1]
4-Amino-2-methoxybenzonitrile	Aromatic-H: 7.23 (d), 6.29-6.05 (m); NH ₂ : 6.05-6.29 (m); OCH ₃ : 3.32 (s)	Data not readily available	N-H stretch: ~3400-3250; C≡N stretch: ~2225; C-O stretch: ~1240	M ⁺ : 148.06
2-Amino-5-methoxybenzonitrile	Data not readily available	Data not readily available	N-H stretch: ~3420-3280; C≡N stretch: ~2220; C-O stretch: ~1230	M ⁺ : 148.06[2]
4-Amino-3-methoxybenzonitrile	Data not readily available	Data not readily available	N-H stretch: ~3410-3270; C≡N stretch: ~2222; C-O stretch: ~1255	M ⁺ : 148.06

Note: Predicted data is based on computational models and data from structurally similar compounds. Experimental values can vary based on solvent and instrument conditions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.[\[3\]](#)
- ^1H NMR Spectroscopy:
 - Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.[\[3\]](#)
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.[\[4\]](#)
[\[5\]](#)
- ^{13}C NMR Spectroscopy:
 - Acquire the carbon-13 NMR spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.[\[3\]](#)
 - Set the spectral width to cover a range of 0-200 ppm.[\[3\]](#)
 - A larger number of scans (e.g., 1024 or more) will be required compared to the ^1H NMR spectrum to achieve adequate signal intensity.[\[5\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[3\]](#)
- Data Acquisition:
 - Record the IR spectrum over a range of 4000 to 400 cm^{-1} .[\[3\]](#)[\[4\]](#)
 - Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.[\[3\]](#)

- Co-add 16 to 32 scans to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

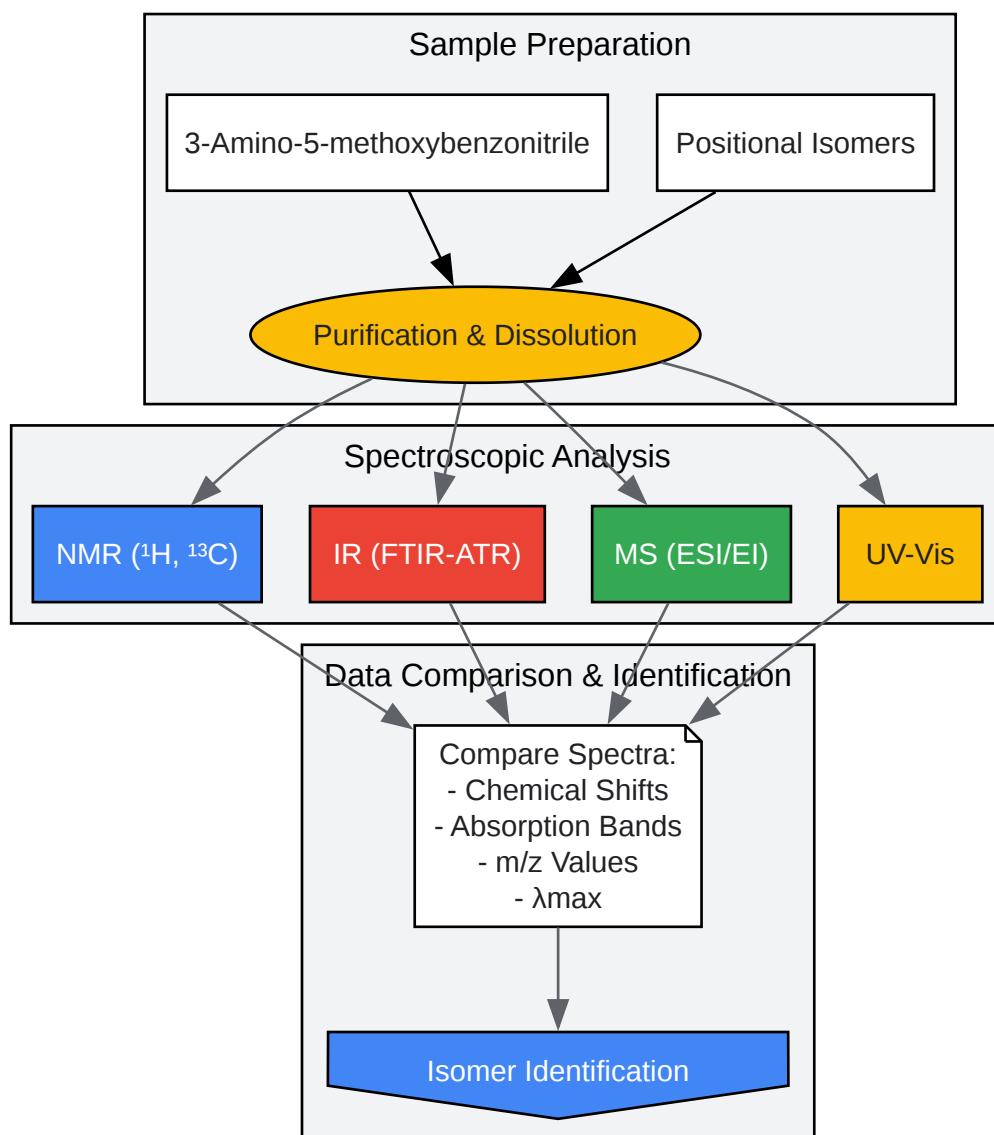
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
- Data Acquisition:
 - Introduce the sample solution into an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.[3]
 - Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10^{-5} M) in a UV-transparent solvent, such as ethanol or acetonitrile.
- Data Acquisition:
 - Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum with the solvent-filled cuvette prior to sample measurement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the **3-Amino-5-methoxybenzonitrile** isomers.



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Caption: Workflow for the spectroscopic comparison of aminomethoxybenzonitrile isomers.

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